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molecular formula C14H19NO3 B1317515 Benzyl (2-hydroxycyclohexyl)carbamate CAS No. 92645-06-2

Benzyl (2-hydroxycyclohexyl)carbamate

Cat. No. B1317515
M. Wt: 249.3 g/mol
InChI Key: IDQLGJJPYSFXPM-UHFFFAOYSA-N
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Patent
US08642576B2

Procedure details

A mixture of CrO3 (0.70 g) in concentrated H2SO4 (0.61 mL) was diluted with H2O to the volume of 6 mL. To a solution of benzyl 2-hydroxycyclohexylcarbamate (1.60 g, 6.43 mmol) in acetone (5.4 mL) at 0° C. was added Jones Reagent (5.51 mL, 1.17 M, 6.43 mmol) dropwise over 5 min. The reaction mixture was stirred at room temperature for 1.5 h, quenched with 20% aq. K2CO3 to pH=8. The aqueous layer was extracted with EtOAc (3×15 mL). The combined organic layers were washed with sat. NaCl (20 mL), dried over Na2SO4, filtered and concentrated. The resulted crude yellow oil was purified by ISCO chromatography (40 g column) using hexanes/EtOAc (0-30% over 8 min, 30-45% over 10 min) to give benzyl 2-oxocyclohexylcarbamate as a colorless oil at a retention time of 8.5-11 min (1.26 g, 79% yield). HPLC: RT=2.69 min, Purity 99% (Phenomenex Luna C18 column, 4.6×50 mm eluting with 10-90% MeOH/H2O over 4 minutes containing 0.2% PPA; 4 mL/min, monitoring at 220 nm). NMR: 400 MHz 1H (CDCl3) 7.33 ppm, 5H, m; 5.76 ppm, 1H, s; 5.11 ppm, 2H, m; 4.27 ppm, 1H, m; 2.65 ppm, 1H, dd, J=6.60, 2.75 Hz; 2.52 ppm, 1H, m; 2.38 ppm, 1H, m; 2.13 ppm, 1H, m; 1.89 ppm, 1H, m; 1.77 ppm, 1H, m; 1.64 ppm, 1H, m; 1.42 ppm, 1H, m.
[Compound]
Name
CrO3
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Jones Reagent
Quantity
5.51 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[NH:8][C:9](=[O:18])[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>OS(O)(=O)=O.O.CC(C)=O>[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[NH:8][C:9](=[O:18])[O:10][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
CrO3
Quantity
0.7 g
Type
reactant
Smiles
Name
Quantity
0.61 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
OC1C(CCCC1)NC(OCC1=CC=CC=C1)=O
Name
Jones Reagent
Quantity
5.51 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
5.4 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 20% aq. K2CO3 to pH=8
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sat. NaCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulted crude yellow oil
CUSTOM
Type
CUSTOM
Details
was purified by ISCO chromatography (40 g column)
CUSTOM
Type
CUSTOM
Details
hexanes/EtOAc (0-30% over 8 min, 30-45% over 10 min)
Duration
10 min

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1C(CCCC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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